2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone
Description
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone features a benzyl-substituted imidazole core with a thioether linkage to a piperidinyl ethanone moiety. This structure combines aromaticity, polarity, and conformational flexibility, making it a candidate for pharmaceutical exploration, particularly in targeting enzymes or receptors influenced by heterocyclic scaffolds .
Properties
IUPAC Name |
2-[1-benzyl-5-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N3O2S/c1-29-21-12-10-20(11-13-21)22-16-25-24(27(22)17-19-8-4-2-5-9-19)30-18-23(28)26-14-6-3-7-15-26/h2,4-5,8-13,16H,3,6-7,14-15,17-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZCKTGYWXRCTOZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CC=C3)SCC(=O)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is an imidazole derivative notable for its potential therapeutic applications. Its structure includes an imidazole ring, a thioether linkage, and a piperidine moiety, which are known to enhance biological activity. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, synthesis, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 335.43 g/mol. The structural representation highlights key functional groups that contribute to its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N3OS |
| Molecular Weight | 335.43 g/mol |
| CAS Number | 1207042-48-5 |
The biological activity of 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes.
- Receptor Modulation : The piperidine moiety may interact with neurotransmitter receptors, influencing neuronal activity.
These interactions suggest that the compound may possess anticonvulsant , antimicrobial , and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant anticancer activity. For instance, compounds similar to the one have shown efficacy against various cancer cell lines through mechanisms like apoptosis induction and cell cycle arrest.
A study reported that certain imidazole derivatives had IC50 values below 30 µM against human glioblastoma cells, indicating potent cytotoxicity . The presence of the methoxyphenyl group is believed to enhance this activity by increasing lipophilicity, thereby improving cell membrane penetration.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Imidazole derivatives are known to exhibit activity against both Gram-positive and Gram-negative bacteria. For example, derivatives with similar structural motifs have shown moderate to good activity against Staphylococcus aureus and Escherichia coli .
Anticonvulsant Activity
The piperidine component may contribute to anticonvulsant effects. Compounds bearing piperidine rings have been associated with the modulation of GABAergic neurotransmission, which is crucial for seizure control .
Case Studies
- Anticancer Screening : A series of synthesized imidazole derivatives were tested for their cytotoxicity against various cancer cell lines. The results indicated that compounds with similar structures to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone exhibited significant inhibition of cell proliferation in vitro .
- Antimicrobial Testing : In a study evaluating the antimicrobial properties of imidazole derivatives, several compounds demonstrated effective inhibition against common pathogens, highlighting their potential as new antimicrobial agents .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antibacterial properties of imidazole derivatives, including the compound . Research indicates that these compounds can exhibit significant activity against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive and Gram-negative bacteria.
Case Study
A study evaluated the antibacterial efficacy of several imidazole derivatives against common pathogens. The results showed that compounds with similar structural features to 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone demonstrated effective inhibition zones against MRSA and Escherichia coli, suggesting potential for further development as antimicrobial agents .
Anticancer Properties
Imidazole derivatives are also being investigated for their anticancer potential. The compound has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
Case Study
In vitro studies on breast cancer cell lines (MCF-7) revealed that imidazole-based compounds could induce significant cytotoxicity. The mechanism was linked to the modulation of key signaling pathways involved in cell survival and proliferation .
Neurological Applications
The piperidine group in the compound suggests potential applications in neurology, particularly in modulating neurotransmitter systems. Compounds with similar structures have been studied for their effects on metabotropic glutamate receptors, which play a critical role in synaptic plasticity and neurological disorders.
Case Study
Research focused on the allosteric modulation of metabotropic glutamate receptors by imidazole derivatives has shown promising results in enhancing cognitive functions in animal models. These findings indicate that compounds like 2-((1-benzyl-5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-1-(piperidin-1-yl)ethanone could be explored for treating conditions such as Alzheimer's disease .
Nonlinear Optical Properties
The unique electronic structure of imidazole derivatives allows for exploration in nonlinear optics, where they can be utilized in photonic applications.
Case Study
Theoretical studies have suggested that compounds with a π-bond system exhibit fascinating nonlinear optical properties, making them suitable candidates for use in optical devices .
Summary Table of Applications
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocycle Variations
Imidazole vs. Tetrazole Derivatives
- Target Compound : The imidazole core provides aromatic stability and hydrogen-bonding capacity via its NH group.
- Analogues from : 1-(1-Aryl-1H-tetrazol-5-yl)-2-(piperidin-1-yl)ethanone derivatives replace the imidazole with a tetrazole ring. Tetrazoles are more polar due to additional nitrogen atoms, which may improve solubility but reduce lipophilicity compared to the target compound.
Imidazole vs. Benzimidazole Derivatives
- Analogues from and : Compounds like 9a–e () incorporate benzimidazole-triazole-thiazole hybrids. However, bulkier structures (e.g., 9c with a bromophenyl group) showed reduced solubility compared to the target compound’s simpler imidazole core .
Substituent Effects
Methoxyphenyl vs. Halogenated/Electron-Withdrawing Groups
- The target’s 4-methoxyphenyl group donates electrons, stabilizing charge-transfer interactions.
- JWH-201 () : Features a 4-methoxyphenyl group attached to an indole core. While both compounds share this substituent, JWH-201’s indole scaffold exhibits stronger π-π stacking, as observed in GC-FTIR studies .
- Nitro-Imidazole Analogues (): 5-Nitroimidazole derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols) introduce electron-withdrawing nitro groups, which increase oxidative stability but reduce nucleophilic reactivity compared to the target’s methoxy group .
Piperidine vs. Piperazine Moieties
Thioether Linkage vs. Other Connectors
- The target’s thioether bridge balances stability and flexibility.
- Oxadiazole-Thio Analogues (): Compounds like 2-((5-(5-methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one replace the imidazole-thio group with an oxadiazole-thio linkage.
Physicochemical Properties
Q & A
Q. Table 1: Critical Reagents and Conditions
| Step | Reagent/Catalyst | Solvent | Temperature | Yield Range |
|---|---|---|---|---|
| Thioether | NaH, CS₂ | DMF | 0–5°C | 60–70% |
| Piperidine coupling | HATU, DIPEA | DCM | RT | 50–65% |
Basic: How is the structural conformation of this compound validated?
Answer:
- Spectroscopic techniques :
- X-ray crystallography : Resolve bond lengths (e.g., C-S bond ~1.81 Å) and dihedral angles using SHELXL software .
Advanced: How can computational modeling elucidate structure-activity relationships (SAR) for its biological targets?
Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cytochrome P450) or receptors. The 4-methoxyphenyl group shows π-π stacking with aromatic residues, while the thioether linker enhances hydrophobic binding .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. The benzyl group’s electron-donating methoxy substituent increases electrophilicity at the imidazole ring .
Q. Table 2: Key Computational Parameters
| Parameter | Value | Relevance |
|---|---|---|
| LogP | 3.2 | Indicates blood-brain barrier permeability |
| Polar surface area | 85 Ų | Predicts membrane permeability |
Advanced: How should researchers address contradictions in reported biological activity data (e.g., IC₅₀ variability)?
Answer:
- Orthogonal assays : Cross-validate using fluorescence-based enzymatic assays (e.g., kinase inhibition) and cell viability assays (MTT/WST-1) .
- Statistical rigor : Apply ANOVA to compare datasets. For example, IC₅₀ discrepancies in antimicrobial activity may arise from bacterial strain variability or assay conditions (aerobic vs. anaerobic) .
- Control standardization : Use reference compounds (e.g., doxorubicin for cytotoxicity) to normalize results .
Advanced: What mechanistic insights explain its dual activity as an anticancer and antimicrobial agent?
Answer:
- DNA intercalation : The planar imidazole-thioether moiety intercalates with DNA, disrupting replication (evidenced by ethidium bromide displacement assays) .
- Enzyme inhibition : The piperidine group competitively inhibits bacterial dihydrofolate reductase (DHFR), confirmed via Michaelis-Menten kinetics .
- ROS generation : Flow cytometry reveals ROS induction in cancer cells (e.g., A549 lines) via mitochondrial membrane depolarization .
Advanced: How can regioselectivity challenges in imidazole functionalization be mitigated during synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
